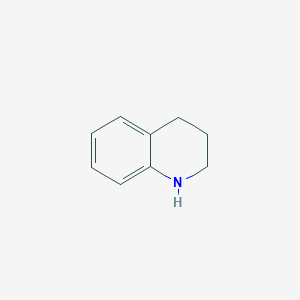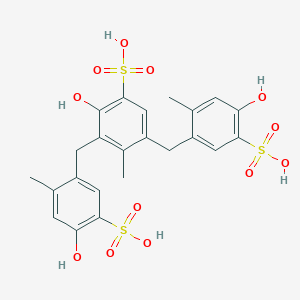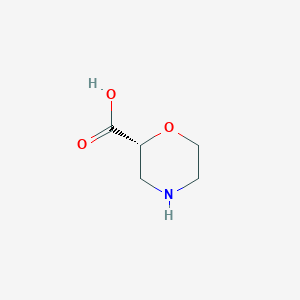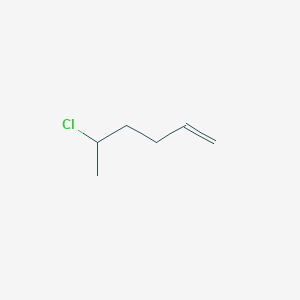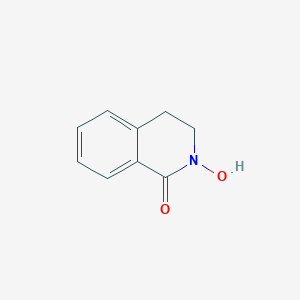
2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, also known as dihydroxyisoquinoline, is a heterocyclic organic compound with a molecular formula of C9H9NO2. It is a derivative of isoquinoline and has been found to have various applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-onequinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. It has also been shown to modulate the activity of ion channels and receptors in the central nervous system, including NMDA receptors and voltage-gated calcium channels.
Biochemische Und Physiologische Effekte
Dihydroxyisoquinoline has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial for the prevention and treatment of various diseases, including cancer and neurodegenerative disorders. It has also been shown to modulate neurotransmitter release and to have neuroprotective effects, which may be beneficial for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-onequinoline is that it is relatively easy to synthesize and is readily available. It also has a relatively low toxicity profile, which makes it suitable for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-onequinoline. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Another direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, research could be conducted to develop more efficient synthesis methods for 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-onequinoline, which may facilitate its use in lab experiments.
Synthesemethoden
Dihydroxyisoquinoline can be synthesized through several methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an amino acid and an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-phenethylamine with a carboxylic acid derivative, such as an acid chloride or an anhydride. The Skraup reaction involves the condensation of aniline and a ketone in the presence of an oxidant and an acid catalyst.
Wissenschaftliche Forschungsanwendungen
Dihydroxyisoquinoline has been found to have various applications in scientific research. It has been studied for its potential as an antioxidant, anti-inflammatory, and anticancer agent. It has also been investigated for its effects on the central nervous system, including its potential as a neuroprotective agent and its ability to modulate neurotransmitter release.
Eigenschaften
IUPAC Name |
2-hydroxy-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-8-4-2-1-3-7(8)5-6-10(9)12/h1-4,12H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBKBTMVISFSOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC=C21)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





